2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The piperidine ring is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated piperidine with 4-methylbenzylamine and acetic anhydride to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Drug Development: Studied as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Used in research to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-nitrophenyl)methyl]acetamide
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in potency, selectivity, and overall therapeutic potential compared to similar compounds.
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide is a synthetic compound belonging to the piperidine derivative class. Its complex structure, featuring a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C21H26N2O3S. The presence of the benzenesulfonyl group enhances solubility and biological activity. Below is a summary of its structural features:
Feature | Description |
---|---|
Piperidine Ring | Central to its pharmacological effects |
Benzenesulfonyl Group | Enhances solubility and reactivity |
Acetamide Moiety | Contributes to biological activity |
Pharmacological Effects
Research indicates that piperidine derivatives exhibit a range of pharmacological effects, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation and migration. For instance, studies on related benzenesulfonamide derivatives demonstrated significant anti-tumor effects by inducing ferroptosis in cancer cells through modulation of the KEAP1-NRF2-GPX4 axis .
- Neuroprotective Effects : Some piperidine derivatives are known to interact with neurotransmitter systems, potentially offering neuroprotective benefits.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
- Cellular Pathway Modulation : It can influence pathways related to apoptosis and cell survival.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives similar to this compound:
- Tumor Cell Studies : Research on related compounds demonstrated their ability to inhibit tumor cell growth and induce apoptosis through oxidative stress mechanisms. For example, PMSA (a related compound) was shown to significantly reduce cell viability in various cancer cell lines .
- Molecular Docking Studies : Molecular docking analyses have indicated that these compounds can effectively bind to key proteins involved in cancer progression, suggesting potential therapeutic applications .
- Comparative Analysis with Other Derivatives : A comparative study highlighted differences in biological activity among various piperidine derivatives based on their functional groups, indicating that modifications can lead to enhanced therapeutic profiles.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-10-12-18(13-11-17)16-22-21(24)15-19-7-5-6-14-23(19)27(25,26)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZRKGDMFXEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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